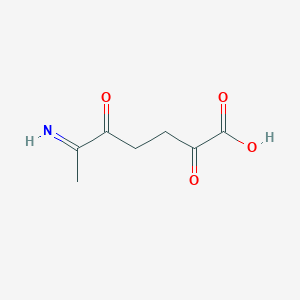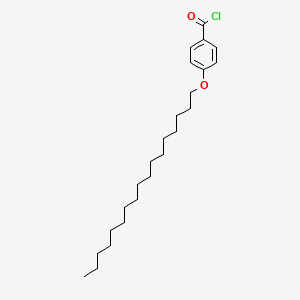![molecular formula C18H30N2O B14187419 N-[4-(hexylamino)phenyl]hexanamide CAS No. 923289-35-4](/img/structure/B14187419.png)
N-[4-(hexylamino)phenyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(hexylamino)phenyl]hexanamide is an organic compound with the molecular formula C18H30N2O. It is a member of the amide family, characterized by the presence of a hexylamino group attached to a phenyl ring, which is further connected to a hexanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hexylamino)phenyl]hexanamide typically involves the reaction of 4-nitroaniline with hexylamine to form 4-(hexylamino)aniline. This intermediate is then subjected to acylation using hexanoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(hexylamino)phenyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
Applications De Recherche Scientifique
N-[4-(hexylamino)phenyl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being explored for its antimicrobial properties and potential use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[4-(hexylamino)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylamino group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(anilinosulfonyl)phenyl]hexanamide: This compound has a sulfonyl group instead of a hexylamino group, which can alter its chemical properties and biological activity.
Aryl-n-hexanamide linked enaminones: These compounds have similar structural features but include enaminone linkages, which can enhance their antimicrobial properties.
Uniqueness
N-[4-(hexylamino)phenyl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hexylamino and hexanamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
923289-35-4 |
|---|---|
Formule moléculaire |
C18H30N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N-[4-(hexylamino)phenyl]hexanamide |
InChI |
InChI=1S/C18H30N2O/c1-3-5-7-9-15-19-16-11-13-17(14-12-16)20-18(21)10-8-6-4-2/h11-14,19H,3-10,15H2,1-2H3,(H,20,21) |
Clé InChI |
MTBOGDPNQQEVKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=C(C=C1)NC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


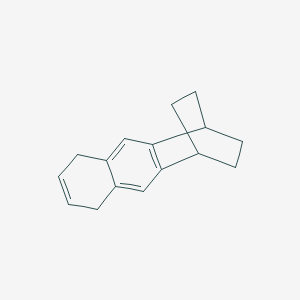



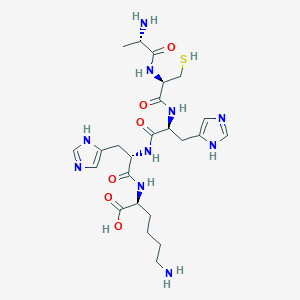
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
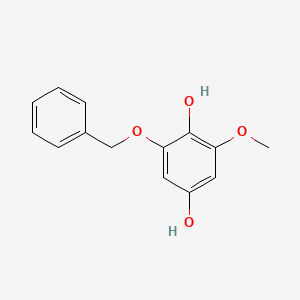
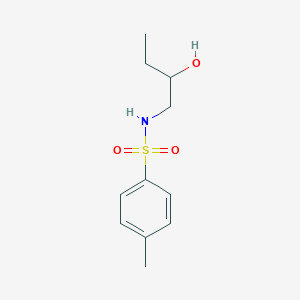

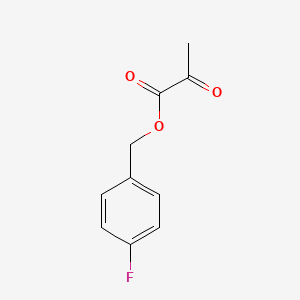
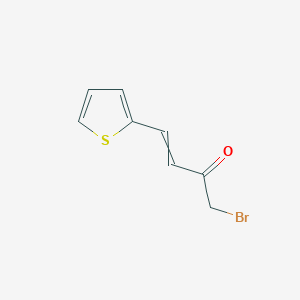
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
